molecular formula C5H9N3S2 B1585914 3-Amino-5-propylthio-1,2,4-thiadiazole CAS No. 60093-13-2

3-Amino-5-propylthio-1,2,4-thiadiazole

Cat. No.: B1585914
CAS No.: 60093-13-2
M. Wt: 175.3 g/mol
InChI Key: DNAVFDCATYUWPG-UHFFFAOYSA-N
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Description

3-Amino-5-propylthio-1,2,4-thiadiazole (CAS: 60093-13-2) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with an amino group at position 3 and a propylthio (-S-C₃H₇) group at position 5. It is commercially available at 95% purity, indicating its utility in synthetic and industrial applications .

Properties

CAS No.

60093-13-2

Molecular Formula

C5H9N3S2

Molecular Weight

175.3 g/mol

IUPAC Name

5-propylsulfanyl-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)8-10-5/h2-3H2,1H3,(H2,6,8)

InChI Key

DNAVFDCATYUWPG-UHFFFAOYSA-N

SMILES

CCCSC1=NC(=NS1)N

Canonical SMILES

CCCSC1=NC(=NS1)N

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

5-Amino-3-methyl-1,2,4-thiadiazole

  • Substituents: 5-amino, 3-methyl.
  • Key Findings :
    • Synthesized via methods described by Goerdeler et al., highlighting its stability and reactivity in heterocyclic chemistry .
    • The methyl group enhances steric accessibility compared to bulkier substituents, favoring reactions requiring nucleophilic attack at the thiadiazole core.

5-Amino-3-phenyl-1,2,4-thiadiazole

  • Substituents: 5-amino, 3-phenyl.
  • Key Findings: The aromatic phenyl group improves stability in polymer synthesis (e.g., poly(5-amino-3-phenyl-1,2,4-thiadiazole)) and facilitates π-π stacking in heterocyclic derivatives . Demonstrates broader reactivity in forming triazolyl-phenyl derivatives compared to aliphatic-substituted analogues like 3-amino-5-propylthio-1,2,4-thiadiazole.

Comparison Table: 1,2,4-Thiadiazole Derivatives

Compound Substituents Key Applications/Properties References
3-Amino-5-propylthio-1,2,4-thiadiazole 3-amino, 5-propylthio High purity (95%), potential sulfur-mediated interactions
5-Amino-3-methyl-1,2,4-thiadiazole 5-amino, 3-methyl Synthetic versatility, nucleophilic reactivity
5-Amino-3-phenyl-1,2,4-thiadiazole 5-amino, 3-phenyl Polymer synthesis, heterocyclic derivative formation

Comparison with 1,3,4-Thiadiazole Derivatives

2-Amino-5-ethylthio-1,3,4-thiadiazole (AETTD)

  • Substituents: 2-amino, 5-ethylthio.
  • Key Findings :
    • Exhibits 72% corrosion inhibition efficiency on brass in aqueous phases, attributed to sulfur’s electron-donating capacity .
    • DFT studies reveal higher electron density at sulfur atoms compared to tert-butyl-substituted analogues, enhancing metal surface adsorption .

Positional Isomerism Effects :

  • The 1,2,4- vs. 1,3,4-thiadiazole core alters substituent orientation, affecting electronic distribution. For example, 3-amino-5-propylthio-1,2,4-thiadiazole may exhibit distinct adsorption behavior in corrosion inhibition compared to 1,3,4 isomers due to differences in sulfur accessibility.

5-Amino-1,2,4-thiadiazole Derivatives

  • General Formula : Substituted with alkyl, aryl, or heterocyclic groups at positions 3 and 5.
  • Key Findings: Derivatives with R₁ = heterocycles (e.g., piperidine) show promise in treating neurodegenerative diseases like Alzheimer’s . The propylthio group in 3-amino-5-propylthio-1,2,4-thiadiazole may enhance blood-brain barrier penetration compared to methyl or phenyl substituents, though this remains unexplored .

Physicochemical Properties and Reactivity

Sulfur-Containing Substituents

  • Ethylthio (-S-C₂H₅) : Shorter chain length reduces steric hindrance, favoring corrosion inhibition via rapid adsorption .

Amino Group Reactivity

  • The 3-amino group in 1,2,4-thiadiazoles participates in condensation reactions, forming imidazolo[2,1-b]thiadiazole derivatives—a feature shared across analogues .

Preparation Methods

Cyclization Using Sodium Hydroxide, Ammonia, and Chlorine

A classical method for synthesizing 3-amino-5-propylthio-1,2,4-thiadiazole involves the cyclization of suitable precursors in the presence of sodium hydroxide, ammonia, and chlorine. The process is referenced in the literature (Walek, W. et al., Tetrahedron, 1976), though the full mechanistic details and yields are not always explicitly provided in open-access summaries.

General Reaction Scheme:

  • Starting materials: Precursors containing appropriate thio and amino functionalities.
  • Reagents: Sodium hydroxide, ammonia, chlorine.
  • Conditions: The reaction is typically conducted under controlled temperature and pH to facilitate cyclization and avoid over-oxidation or side reactions.
  • Product: 3-amino-5-propylthio-1,2,4-thiadiazole.

Table 1. Cyclization Method Using NaOH, NH₃, and Cl₂

Step Reagents/Conditions Notes
1 Sodium hydroxide Base for deprotonation and activation
2 Ammonia Provides amino group
3 Chlorine Facilitates cyclization
4 Controlled temperature/pH Prevents side reactions

Yield: Not explicitly reported in the available summary.
Reference: Walek, W. et al., Tetrahedron, 1976.

Cyclization via Thiosemicarbazide and Carboxylic Acid Derivatives

Another widely used approach for synthesizing 1,2,4-thiadiazole derivatives, adaptable for the propylthio-substituted variant, involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their activated forms (e.g., acid chlorides, esters), often in the presence of dehydrating or cyclizing agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid.

General Reaction Scheme:

  • Starting materials: Thiosemicarbazide derivative (bearing a propylthio group), carboxylic acid or acid chloride.
  • Reagents: POCl₃, PCl₅, or polyphosphoric acid.
  • Conditions: Cyclization at elevated temperature (often 80–140°C).
  • Product: 3-amino-5-propylthio-1,2,4-thiadiazole.

Table 2. Cyclization via Thiosemicarbazide and Carboxylic Acid

Step Reagents/Conditions Yield (%) Reference
1 Thiosemicarbazide + Acid 50–90
2 POCl₃ or PCl₅
3 80–140°C

Notes:

  • The yield depends on the substituents and specific reaction conditions.
  • The propylthio group can be introduced via the thiosemicarbazide or subsequent alkylation.

One-Pot Synthesis Using Propylphosphonic Anhydride (T3P)

Recent advances have demonstrated the use of propylphosphonic anhydride (T3P) as an efficient, low-toxicity coupling and cyclization agent for the one-pot synthesis of thiadiazole derivatives. This method allows for the condensation of carboxylic acids, hydrazides, and sulfur sources (such as phosphorus pentasulfide or Lawesson’s reagent) in a single step, with broad functional group tolerance and high yields.

General Reaction Scheme:

  • Starting materials: Carboxylic acid, hydrazide, sulfurizing agent (P₂S₅ or Lawesson’s reagent).
  • Reagents: T3P.
  • Conditions: 80–90°C, 7 hours.
  • Product: 1,3,4-thiadiazole derivatives (including propylthio-substituted variants).

Table 3. One-Pot T3P-Mediated Synthesis

R Group Yield (%) Reference
n-C₃H₇ 80
iso-C₃H₇ 70
n-C₄H₉ 35
iso-C₄H₉ 49

Notes:

  • The method is efficient for a variety of alkyl groups, including n-propyl.
  • Yields for the n-propylthio derivative are reported as high as 80%.

Alternative Methods and Variations

Other methods for preparing 1,2,4-thiadiazole derivatives, which can be adapted for the propylthio and amino substitution pattern, include:

  • Cyclization of dithiocarbazates with oxidizing agents.
  • Use of acylhydrazines and dehydration agents such as sulfuric acid, POCl₃, or polyphosphoric acid.
  • Cyclocondensation in the presence of Lawesson’s reagent for sulfur incorporation.

Table 4. Alternative Cyclization Strategies

Method Key Reagents Yield Range (%) Reference
Dithiocarbazate cyclization Oxidants 35–80
Acylhydrazine condensation POCl₃, PPA, H₂SO₄ 50–90
Lawesson’s reagent cyclization Lawesson’s reagent, T3P 70–85

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield (%)
NaOH/NH₃/Cl₂ Cyclization Classical, accessible reagents Yield not always reported Not specified
Thiosemicarbazide + Acid Chloride/POCl₃ Versatile, scalable Requires dehydrating agents 50–90
T3P One-Pot Synthesis High yield, mild conditions Reagent cost, availability Up to 80
Dithiocarbazate Cyclization Alternative sulfur source Moderate yields, more steps 35–80

Research Findings and Notes

  • The T3P-mediated one-pot synthesis is particularly promising for industrial and laboratory-scale preparation due to its high yield, operational simplicity, and functional group tolerance.
  • Classical methods using dehydrating agents remain valuable for their versatility, though they may require careful handling of reagents and control of reaction conditions.
  • The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-5-propylthio-1,2,4-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazonoyl chlorides with thiourea derivatives under basic conditions (e.g., triethylamine in ethanol) . Alternatively, oxidative coupling of amidines with isothiocyanates in metal-free, iodine-free conditions offers an environmentally friendly route, though yields depend on solvent polarity and temperature optimization . Industrial methods prioritize green chemistry principles, such as solvent recycling and continuous flow reactors, to enhance scalability .
  • Key Variables : Reaction temperature (70–90°C), base selection (triethylamine vs. NaOH), and solvent polarity (ethanol vs. DMF).

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiadiazole core and propylthio sidechain. For example, the NH₂ group typically appears as a singlet near δ 6.5 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 190.05 for C₅H₈N₃S₂), while FT-IR confirms functional groups like N–H (3300–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) . Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity) be systematically resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. For instance, anti-inflammatory activity in was measured via TNF-α inhibition in RAW264.7 macrophages, but cytotoxicity in MTT assays using HEK293 cells requires dose-dependent profiling (IC₅₀ values). Cross-validation using orthogonal assays (e.g., ELISA for cytokines and flow cytometry for apoptosis) is recommended .
  • Data Analysis Table :

StudyActivityAssay SystemIC₅₀/EC₅₀ (µM)Purity (%)
AAnti-inflammatoryRAW264.712.3 ± 1.2>98
BCytotoxicityHEK29345.6 ± 3.4>95

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in thiadiazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict reactive sites, such as the electron-deficient thiadiazole ring . Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) identifies key interactions (e.g., hydrogen bonding with the amino group) . AI-driven synthesis planners (e.g., Reaxys or Pistachio models) propose novel derivatives by modifying the propylthio chain .

Q. How do substitution patterns on the thiadiazole ring influence physicochemical properties?

  • Methodological Answer : LogP values increase with alkyl chain length (e.g., propylthio vs. methylthio), impacting membrane permeability. Polar surface area (PSA) decreases with hydrophobic substituents, altering solubility. For example:

SubstituentLogPPSA (Ų)Solubility (mg/mL)
-SCH₂CH₂CH₃2.1850.34
-SCH₃1.5921.12
  • These trends are derived from QSPR models using MarvinSketch or ACD/Labs .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during thiadiazole synthesis?

  • Methodological Answer : Competing pathways (e.g., disulfide formation) are minimized by using anhydrous solvents and inert atmospheres. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) ensures intermediate stability. For scale-up, flow chemistry reduces exothermic side reactions .

Q. How can researchers validate the reproducibility of biological activity across labs?

  • Methodological Answer : Standardize protocols using reference compounds (e.g., dexamethasone for anti-inflammatory assays) and inter-lab calibration. Open-access datasets (e.g., PubChem BioAssay) provide benchmark EC₅₀ values .

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